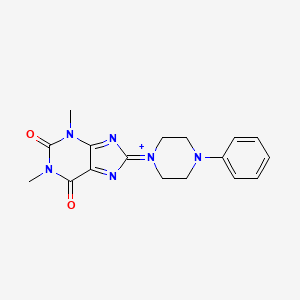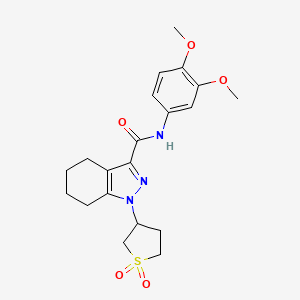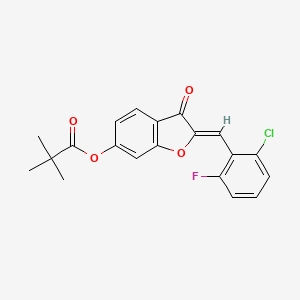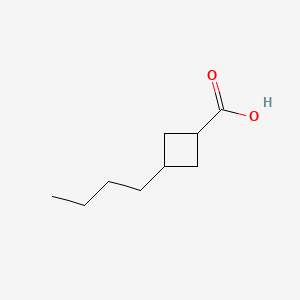![molecular formula C24H22ClN3O4 B12210228 4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12210228.png)
4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a quinoline and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multiple steps:
Formation of the Quinoline Derivative: The starting material, 2-chloro-8-methylquinoline, is synthesized through a series of reactions involving chlorination and methylation.
Pyrazole Formation: The quinoline derivative is then reacted with phenylhydrazine in the presence of a solvent like 1-pentanol and a base such as sodium carbonate to form the pyrazole ring.
Coupling with Butanoic Acid: The final step involves coupling the pyrazole derivative with 4-oxobutanoic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could produce a variety of quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where quinoline and pyrazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially leading to inhibition of cellular processes. The pyrazole ring may also contribute to the compound’s biological activity by interacting with various proteins and receptors.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-methylquinoline: A simpler quinoline derivative with potential antimicrobial properties.
3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole: A pyrazole derivative with potential anti-inflammatory effects.
4-oxobutanoic acid: A simple keto acid used in various synthetic applications.
Uniqueness
4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its combination of quinoline and pyrazole moieties, which may confer a distinct set of biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C24H22ClN3O4 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
4-[3-(2-chloro-8-methylquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H22ClN3O4/c1-14-5-3-7-16-12-18(24(25)26-23(14)16)20-13-19(15-6-4-8-17(11-15)32-2)27-28(20)21(29)9-10-22(30)31/h3-8,11-12,20H,9-10,13H2,1-2H3,(H,30,31) |
InChI Key |
OJZNGUZBENRHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3C(=O)CCC(=O)O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B12210150.png)
![2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B12210151.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B12210163.png)

![2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate](/img/structure/B12210183.png)
![[4-[4-(Morpholine-4-sulfonyl)-phenyl]-3-(3-morpholin-4-yl-propyl)-3H-thiazol-(2Z)-ylidene]-phenyl-amine](/img/structure/B12210188.png)


![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate](/img/structure/B12210201.png)
![5-tert-butyl-N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12210208.png)
![N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}acetamide](/img/structure/B12210213.png)
![N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12210217.png)

![N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B12210229.png)
